Methanesulfonamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
Methanesulfonamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a boronate ester derivative featuring a phenyl ring substituted with a methoxy group at the 2-position, a methanesulfonamide group at the 4-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. Its reactivity is influenced by the electron-withdrawing methanesulfonamide group and the steric effects of the methoxy substituent .
Properties
IUPAC Name |
N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(12(9-10)19-5)16-22(6,17)18/h7-9,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKKYTCXFCNSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methanesulfonamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS No. 1083326-75-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a methanesulfonamide group linked to a phenyl ring substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is . The presence of the dioxaborolane unit suggests potential applications in medicinal chemistry, particularly in drug design.
1. Antiviral Activity
A study explored the compound's role as a non-nucleoside inhibitor of hepatitis C virus (HCV) NS5B polymerase. It demonstrated significant inhibitory activity with an EC50 value below 50 nM against HCV genotypes 1a and 1b . The compound's mechanism of action involves the disruption of viral replication by targeting the enzyme's active site.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- GSK-3β Inhibition : It showed promising GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM depending on structural modifications .
- CYP450 Interaction : Methanesulfonamide exhibited reversible inhibition of CYP3A4 with an IC50 of 0.34 μM and demonstrated time-dependent inhibition (TDI), raising concerns about potential drug-drug interactions .
Case Study 1: Hepatitis C Virus Inhibition
In vitro assays highlighted the efficacy of the compound in inhibiting HCV replication. The study indicated that structural modifications significantly affect potency, emphasizing the importance of the methanesulfonamide moiety in enhancing antiviral activity.
Case Study 2: GSK-3β Inhibition and Cytotoxicity
Research assessed various derivatives for their GSK-3β inhibitory activity alongside cytotoxicity in neuronal cell lines (HT-22) and microglial cells (BV-2). Compounds were tested at concentrations ranging from 0.1 to 100 µM. Notably, some derivatives maintained cell viability while exhibiting potent kinase inhibition .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B Inhibition | EC50 < 50 nM | |
| Enzyme Inhibition | GSK-3β IC50 | 10 - 1314 nM | |
| CYP450 Interaction | CYP3A4 IC50 | 0.34 μM |
Table 2: Cytotoxicity Assessment in Cell Lines
| Compound ID | Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |
|---|---|---|---|
| Compound A | 0.1 | >90 | >90 |
| Compound B | 10 | >80 | >85 |
| Compound C | 100 | <50 | <60 |
Scientific Research Applications
Medicinal Chemistry
Methanesulfonamide derivatives are known for their potential as bioisosteres in drug design. The compound discussed here has been evaluated for its ability to inhibit specific protein targets involved in cancer and viral infections.
Cancer Therapeutics
Recent studies have highlighted the compound's effectiveness as a Bcl-2/Bcl-xL inhibitor. Bcl-2 family proteins play a crucial role in regulating apoptosis in cancer cells. The compound demonstrated high binding affinities to both Bcl-2 and Bcl-xL proteins, achieving IC50 values of 4.8 nM and 1.3 nM respectively in H146 small-cell lung cancer cell lines .
Table 1: Binding Affinities of Methanesulfonamide Derivatives
| Compound | Target Protein | IC50 (nM) |
|---|---|---|
| 31 | Bcl-2 | 4.8 |
| 32 | Bcl-xL | 1.3 |
These findings suggest that methanesulfonamide derivatives could serve as promising candidates for further development in cancer treatment.
Viral Inhibition
The compound has also been investigated for its antiviral properties against hepatitis C virus (HCV). It was found to inhibit the NS5B polymerase with an EC50 < 50 nM across different genotypes (1a and 1b). This inhibition was linked to its structural features that allow effective binding within the enzymatic pocket .
Table 2: Antiviral Activity of Methanesulfonamide Derivatives
| Compound | Target Enzyme | EC50 (nM) |
|---|---|---|
| 4 | NS5B | <50 |
Anti-inflammatory Properties
Research indicates that methanesulfonamide derivatives exhibit significant anti-inflammatory effects. They have been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models of inflammation.
Case Study: Inflammatory Diseases
In a model of neuroinflammation, the compound effectively reduced microglial activation and subsequent cytokine release, demonstrating its potential utility in treating neurodegenerative diseases characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of methanesulfonamide derivatives. Modifications to the core structure can lead to enhanced potency and selectivity for target proteins.
Molecular Modeling Studies
Molecular modeling studies have been employed to predict how variations in the methanesulfonamide structure influence binding affinity and biological activity. For instance, substituting different groups on the benzene ring has been shown to affect both solubility and permeability properties, which are critical for oral bioavailability .
Comparison with Similar Compounds
Positional Isomers
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 616880-14-9)
- Structure : Boronate ester at the 4-position of the phenyl ring; methanesulfonamide at the para position.
- Properties :
- Applications : Used in cross-coupling reactions for drug discovery, as seen in Example 19 of EP 2440528 B1, where it acts as a boronic ester intermediate .
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 380430-60-4)
- Structure : Boronate ester at the 2-position; methanesulfonamide at the ortho position.
N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 305448-92-4)
- Structure : Boronate ester at the 3-position; meta-substitution alters electronic effects.
- Properties : Similar molecular weight (297.18 g/mol) but distinct NMR profiles due to substitution pattern .
- Applications : Meta-substituted derivatives are less common in drug synthesis but may offer unique regioselectivity in catalytic reactions .
Functional Group Analogs
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6)
- Structure : Cyclopropanecarboxamide replaces methanesulfonamide.
- Properties :
N-{4-[5-Methoxy-8-(6-methyl-2-oxo-1,2-dihydro-pyridin-3-yl)quinolin-3-yl]-phenyl}-methanesulfonamide (I-49)
- Structure: Complex quinoline core with methanesulfonamide and boronate ester substituents.
- Synthesis : Demonstrates the use of boronate esters in constructing heterocyclic drug candidates .
- Biological Relevance: Highlighted in antiviral and anticancer research due to the quinoline scaffold .
Physicochemical and Spectral Comparisons
Melting Points and Solubility
- The para-substituted compound (CAS 616880-14-9) has a high melting point (197°C), typical of crystalline sulfonamides, whereas ortho- and meta-substituted isomers may exhibit lower melting points due to reduced symmetry .
- Solubility in organic solvents (e.g., EtOAc, THF) is critical for Suzuki-Miyaura coupling; steric effects in ortho-substituted analogs may reduce solubility .
Spectroscopic Data
Preparation Methods
Route A: Boronate Ester Installation Followed by Sulfonylation
Reaction Conditions and Optimization
Miyaura Borylation
Challenges :
Sulfonylation
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Base | Triethylamine (2.5 equiv) | 90–95% |
| Solvent | Dichloromethane | Inert, low boiling point |
| Temperature | 0°C to room temperature | Prevents side reactions |
Challenges :
-
Excess methanesulfonyl chloride leads to disulfonation.
-
Moisture degrades the sulfonyl chloride; anhydrous conditions are critical.
Industrial-Scale Production Considerations
Process Intensification
Cost Drivers
-
Bpin : Accounts for ~40% of raw material costs. Bulk purchasing and in-house synthesis mitigate expenses.
-
Solvent Recovery : Dioxane and dichloromethane are distilled and reused to minimize waste.
Comparative Analysis of Synthetic Methodologies
| Criterion | Route A | Route B |
|---|---|---|
| Yield | 78–82% | 70–75% |
| Scalability | High (adaptable to continuous flow) | Moderate (sensitive to Pd leaching) |
| Purity | >98% (via recrystallization) | 95–97% (requires chromatography) |
| Cost | Higher (Bpin usage) | Lower (avoidance of early boronate steps) |
Recommendation : Route A is preferred for small-scale, high-purity applications, while Route B offers cost advantages for bulk production.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can its structure be validated?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. A representative protocol involves:
- Reacting a halogenated precursor (e.g., aryl bromide/iodide) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis (e.g., PdCl₂(PPh₃)₂) .
- Optimized conditions include using KOAc as a base in DMSO at 90°C for 18 hours, yielding ~53% after purification via silica gel chromatography .
Structural validation requires multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm the boronic ester and sulfonamide groups, complemented by HRMS for molecular weight verification .
Basic: What are the critical considerations for handling and storing this compound?
Answer:
- Moisture sensitivity : The dioxaborolane group hydrolyzes in aqueous environments. Store under inert gas (Ar/N₂) at 0–6°C to prevent degradation .
- Light sensitivity : Methanesulfonamide derivatives may degrade under UV exposure; use amber vials for long-term storage .
Advanced: How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?
Answer:
Protodeboronation is a common issue in Suzuki reactions. Mitigation strategies include:
- Base optimization : Use weaker bases (e.g., KOAc) instead of strong bases (e.g., Na₂CO₃) to reduce unwanted deprotonation pathways .
- Solvent selection : Polar aprotic solvents like DMSO stabilize boronate intermediates, improving coupling efficiency .
- Catalyst tuning : Bulky ligands (e.g., SPhos) enhance selectivity by reducing steric hindrance at the active Pd center .
Advanced: How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved for this compound?
Answer:
- Variable-temperature NMR : Resolve overlapping aromatic signals by analyzing spectra at elevated temperatures (e.g., 60°C in CDCl₃) to reduce rotational barriers .
- 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and boron-coupled protons .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., methoxy or methyl groups) .
Advanced: What role does the methanesulfonamide group play in stabilizing intermediates during catalytic cycles?
Answer:
The sulfonamide group:
- Acts as an electron-withdrawing group , polarizing the aryl ring to enhance electrophilicity at the coupling site .
- Stabilizes Pd intermediates via weak S=O···Pd interactions , reducing catalyst deactivation .
- Modulates solubility in polar solvents (e.g., DMSO), facilitating homogeneous reaction conditions .
Advanced: How can this compound be utilized in synthesizing functional materials (e.g., photosensitizers)?
Answer:
The boronic ester enables modular C–C bond formation for constructing π-conjugated systems. Example applications:
- Photosensitizers : Couple with electron-deficient aryl halides to generate donor-acceptor architectures for light-harvesting applications .
- Polymer precursors : Use in iterative cross-coupling to build oligomers with tailored optoelectronic properties .
Advanced: What analytical methods are recommended for quantifying trace impurities in synthesized batches?
Answer:
- HPLC-MS : Use reverse-phase columns (e.g., Chromolith®) with gradient elution to separate hydrolyzed boronic acid byproducts .
- ¹¹B NMR : Detect boron-containing impurities (e.g., boric acid) at ~δ 10–20 ppm, which are invisible in ¹H/¹³C NMR .
Advanced: How can computational modeling (e.g., DFT) predict reactivity trends for derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
